6-Bromopyridin-3-amine

Polymer Synthesis Cross-Coupling DFT Calculation

Regiochemical precision is critical for kinase inhibitor synthesis and controlled polymerization. Using the wrong aminobromopyridine regioisomer leads to failed couplings or altered biological engagement. 6-Bromopyridin-3-amine (CAS 13534-97-9) solves this with: - DFT-validated electronic structure for regioregulated poly(aminopyridine) synthesis - PDB 4YRN validated binding to T. cruzi HisRS (2.20 Å) - Orthogonal reactivity: Suzuki-Miyaura then nucleophilic substitution - Certified 97-99%+ purity, melting point 74-76°C for GMP workflows

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 13534-97-9
Cat. No. B021960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyridin-3-amine
CAS13534-97-9
Synonyms6-Bromo-[3]pyridylamine;  6-Bromo-3-pyridinamine; 
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)Br
InChIInChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
InChIKeyXTHKRYHULUJQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromopyridin-3-amine: Core Bifunctional Building Block


6-Bromopyridin-3-amine (CAS 13534-97-9), a brominated aminopyridine derivative, is a fundamental bifunctional building block in synthetic and medicinal chemistry . The compound is characterized by a pyridine ring substituted with a bromine atom at position 6 and an amino group at position 3, offering orthogonal reactive handles for diversification via cross-coupling and nucleophilic substitution . As a solid with a melting point of 74-76°C and a molecular weight of 173.01 g/mol, it serves as a core intermediate in the synthesis of kinase inhibitors, antiviral agents, and complex heterocyclic frameworks.

Bifunctional handles Br at C6, NH₂ at C3 for orthogonal diversification
Synthetic utility Cross-coupling and nucleophilic substitution workflows
Application fit Intermediate for kinase inhibitor and antiviral scaffolds

6-Bromopyridin-3-amine: Irreplaceable Reactivity


Despite sharing identical molecular formulas with several regioisomeric aminobromopyridines, 6-bromopyridin-3-amine exhibits dramatically different reactivity and biological engagement profiles that preclude simple substitution [1]. The specific 3-amino-6-bromo arrangement creates a distinct electron density distribution that directly governs cross-coupling efficiency, polymerization behavior, and target binding geometry [2]. Attempts to use positional analogs such as 2-amino-5-bromopyridine or 2-amino-3-bromopyridine in established synthetic protocols result in divergent regiochemical outcomes, altered yields, or complete failure of key transformations, necessitating precise compound selection based on quantitative performance data.

6-Bromopyridin-3-amine
2-Amino-5-bromopyridine
Pd-catalyzed amination
High reactivity, regioregulated polymer
Divergent reactivity, may alter polymerization efficiency
Histidyl-tRNA synthetase
Co-crystal structure resolved (PDB 4YRN)
No co-crystal structure; binding engagement not confirmed
Bromination regioselectivity
Single target product from 3-aminopyridine
Complex mixture of isomers from 2-aminopyridine

6-Bromopyridin-3-amine: Performance Evidence vs. Analogs


Pd-Catalyzed Amination Reactivity Divergence

A comparative model study of Pd-catalyzed C–N coupling for poly(aminopyridine) synthesis revealed a large difference in reactivity between 5-amino-2-bromopyridine (synonymous with 6-bromopyridin-3-amine) and its regioisomer 2-amino-5-bromopyridine, despite both monomers theoretically leading to the same polymerization product [1]. The observed reactivity divergence is attributed to distinct electron density distributions at the Br-bound carbon atom and pyridine-nitrogen atom, as confirmed by density functional theory (DFT) calculations [1]. This difference directly impacts polymerization efficiency and regioselectivity, making the 5-amino-2-bromo substitution pattern essential for achieving the desired regioregulated polymer architecture.

Pd-Catalyzed Amination
Head-to-head
Large reactivity difference observed; DFT-confirmed electronic basis
Reactivity divergence may impact polymerization efficiency
DFT calculations explain regiochemical outcome
Polymer Synthesis Cross-Coupling DFT Calculation

Histidyl-tRNA Synthetase Binding Specificity

In fragment-based crystallographic screens against Trypanosoma cruzi Histidyl-tRNA synthetase, 6-bromopyridin-3-amine was identified as a ligand with a resolved co-crystal structure (PDB ID: 4YRN) at 2.20 Å resolution [1]. This structural data provides direct evidence of specific binding engagement within the enzyme active site. In contrast, the regioisomer 2-amino-5-bromopyridine did not yield analogous co-crystal structures under the same screening conditions, highlighting the critical role of the 3-amino-6-bromo substitution pattern for this particular target [1].

Histidyl-tRNA Synthetase
Head-to-head
IC₅₀ = 1.94×10³ nM; co-crystal at 2.20 Å (PDB 4YRN)
Binding mode confirmed; regioisomer shows no analogous engagement
Fragment-based crystallographic screen
Neglected Tropical Diseases Fragment-Based Drug Discovery X-ray Crystallography

Bromination Regioselectivity: 3- vs. 2-Aminopyridine

The bromination of 3-aminopyridine to yield 6-bromopyridin-3-amine is strongly influenced by the strong activating and ortho-, para-directing nature of the amino group, posing significant challenges to regioselectivity . In contrast, the bromination of 2-aminopyridine under gas-phase conditions at 500°C yields a complex mixture of three monobromo regioisomers (2-amino-3-bromo, 2-amino-5-bromo, and 2-amino-6-bromo), along with di- and tribromo products [1]. This comparison demonstrates that the starting aminopyridine isomer fundamentally dictates the synthetic route and product distribution, making the 3-aminopyridine starting material and the resulting 6-bromopyridin-3-amine a distinct synthetic choice.

Bromination Regioselectivity
Cross-study comparable
3-aminopyridine → single product; 2-aminopyridine → complex isomer mixture
Starting amine isomer dictates synthetic route and product distribution
Gas-phase vs. solution-phase bromination conditions
Halogenation Regioselectivity Process Chemistry

Purity & Melting Point Specification Consistency

Commercial 6-bromopyridin-3-amine is consistently available at high purity (97–99%+) with a well-defined melting point of 74–76°C (lit.) . In comparison, regioisomers such as 2-amino-5-bromopyridine (CAS 1072-97-5) may exhibit different melting ranges (e.g., 64-66°C for the free base) and varying commercial availability of high-purity grades . This difference in physical specification and purity consistency impacts downstream reaction reproducibility and final product quality, making the reliable procurement of 6-bromopyridin-3-amine with a certified melting point and purity a critical factor for synthetic and medicinal chemistry workflows.

Purity & Melting Point
Supplier data
Purity 97–99%+; MP 74–76°C
Specification consistency supports batch reproducibility
Data to verify; regioisomer MP differs (~64–66°C)
Quality Control Material Specifications Procurement

6-Bromopyridin-3-amine: Optimized Application Scenarios


Regioregulated Poly(aminopyridine) Synthesis

6-Bromopyridin-3-amine is the preferred monomer for Pd-catalyzed C–N coupling polymerizations to yield regioregulated para-linked and meta-linked poly(aminopyridine)s. The distinct electronic structure of the 5-amino-2-bromo substitution pattern, as validated by DFT calculations, ensures the desired regiochemical outcome, whereas the regioisomer 2-amino-5-bromopyridine exhibits divergent reactivity that compromises polymerization efficiency [1]. This application is directly supported by head-to-head reactivity comparison data.

Fragment-Based Discovery: Histidyl-tRNA Synthetase

For fragment-based drug discovery programs targeting Trypanosoma cruzi Histidyl-tRNA synthetase, 6-bromopyridin-3-amine offers a validated starting point with a resolved co-crystal structure (PDB 4YRN) at 2.20 Å resolution [1]. The specific 3-amino-6-bromo substitution pattern is essential for binding; the regioisomer 2-amino-5-bromopyridine fails to produce analogous structural engagement under identical screening conditions [1]. This scenario leverages direct binding evidence to prioritize compound selection.

Kinase Inhibitor Intermediate Synthesis

The presence of both a bromine atom at the 6-position and an amino group at the 3-position enables sequential, orthogonal functionalization via Suzuki–Miyaura cross-coupling followed by nucleophilic substitution or reductive amination [1]. This dual reactivity is critical for constructing complex kinase inhibitor scaffolds, including those targeting RAS and HCV NS5B polymerase, where the specific regiochemistry of 6-bromopyridin-3-amine aligns with pharmacophore requirements [2]. Regioisomers lacking this precise substitution pattern would not permit the same synthetic sequence or biological activity.

Quality-Controlled Intermediate Supply

Procurement of 6-bromopyridin-3-amine with certified purity (97–99%+) and a narrow melting point range (74–76°C) ensures consistent performance in large-scale synthesis and process development [1]. This level of specification reliability is critical for GMP and preclinical manufacturing workflows, where batch-to-batch variability can introduce costly delays. Regioisomeric impurities or alternative halogen analogs with less defined physical specifications introduce unacceptable risk to process reproducibility [2].

Application
Selection Property
Validation Focus
Regioregulated poly(aminopyridine) synthesis
Regiochemical reactivity profile
Pd-catalyzed C–N coupling efficiency and regiochemistry
Fragment-based discovery (T. cruzi)
Binding mode characterization
Co-crystal structure review (PDB 4YRN)
Kinase inhibitor scaffold construction
Orthogonal Br/NH₂ reactivity
Suzuki–Miyaura coupling and amination sequence
Process development intermediate supply
Purity and melting point specification
Batch reproducibility and process consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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